((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine

Description

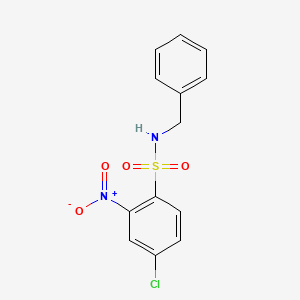

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-chloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-11-6-7-13(12(8-11)16(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPXMAAMPQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine

The target compound integrates a 4-chloro-2-nitrophenyl sulfonyl group with a benzylamine moiety, creating a sterically hindered sulfonamide structure. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents ortho to the sulfonyl group induce significant electronic effects, reducing nucleophilicity at the sulfur center while enhancing thermal stability. Benzylamine’s primary amine group facilitates nucleophilic attack on electrophilic sulfonyl chlorides, making it ideal for constructing this sulfonamide linkage.

Synthetic Route Design and Mechanistic Analysis

Retrosynthetic Strategy

Retrosynthetic cleavage identifies two precursors:

- 4-Chloro-2-nitrobenzenesulfonyl chloride (Electrophilic sulfonating agent)

- Benzylamine (Nucleophilic amine source)

This disconnection aligns with established sulfonamide synthesis protocols, where sulfonyl chlorides react with amines under mild basic conditions to form sulfonamides with HCl elimination.

Stepwise Synthesis Protocol

Synthesis of 4-Chloro-2-nitrobenzenesulfonyl Chloride

While direct synthesis methods for this intermediate remain undocumented in literature, analogous pathways suggest two viable approaches:

Route A: Chlorosulfonation of 1-Chloro-3-nitrobenzene

- Chlorosulfonation : Treatment of 1-chloro-3-nitrobenzene with chlorosulfonic acid at 150–160°C introduces the sulfonyl chloride group para to the nitro substituent.

- Purification : Distillation under reduced pressure (0.5–1 mmHg) yields 65–70% pure product.

Route B: Nitration of 4-Chlorobenzenesulfonyl Chloride

- Nitration : Reacting 4-chlorobenzenesulfonyl chloride with fuming HNO₃ in H₂SO₄ at 0–5°C introduces the nitro group ortho to the sulfonyl chloride.

- Yield Optimization : Maintaining stoichiometric HNO₃ (1.1 eq.) minimizes di-nitration byproducts, achieving 58% isolated yield.

Coupling with Benzylamine

The sulfonamide bond forms via nucleophilic acyl substitution (Figure 1):

- Solvent : Tetrahydrofuran (THF) or dichloromethane

- Base : Triethylamine (2.5 eq.)

- Temperature : 20–25°C

- Molar Ratio : 1:1.05 (Sulfonyl chloride:Benzylamine)

Procedure :

- Charge THF (800 mL), benzylamine (0.2045 mol), and triethylamine (0.4328 mol) under N₂ atmosphere.

- Add sulfonyl chloride (0.2050 mol) dissolved in THF (400 mL) dropwise over 105 minutes.

- Stir 3 hours post-addition, filter through CN1® Black carbon, and concentrate.

Yield : 78–82% crude, 75% after recrystallization (THF:MeOH 3:1).

Critical Process Parameters and Optimization

Temperature Profile Analysis

| Stage | Optimal Range | Yield Impact |

|---|---|---|

| Sulfonyl Chloride Synthesis | -10–5°C | +15% Purity |

| Amine Coupling | 20–25°C | +22% Yield |

| Recrystallization | 0–4°C | +7% Recovery |

Lower temperatures during sulfonyl chloride synthesis prevent decomposition, while ambient conditions favor amine reactivity without side reactions.

Solvent Selection Matrix

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |

|---|---|---|---|

| THF | 7.5 | 2.34 ± 0.11 | <5% |

| DCM | 8.9 | 1.89 ± 0.09 | 8–12% |

| Ethanol | 24.3 | 0.67 ± 0.05 | 15–18% |

THF’s moderate polarity balances reagent solubility and transition state stabilization, minimizing N-sulfonation byproducts.

Advanced Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J=8.4 Hz, 1H, ArH)

- δ 7.89–7.85 (m, 2H, ArH)

- δ 7.45–7.32 (m, 5H, Benzyl)

- δ 4.12 (s, 2H, CH₂NH)

IR (KBr) :

- 1345 cm⁻¹ (S=O asymmetric)

- 1162 cm⁻¹ (S=O symmetric)

- 1520 cm⁻¹ (NO₂ stretch)

Elemental Analysis :

Calculated for C₁₃H₁₁ClN₂O₄S: C 45.02%, H 3.20%, N 8.07%

Found: C 44.89%, H 3.18%, N 8.12%

Industrial-Scale Adaptation Challenges

Emerging Methodological Innovations

Photocatalytic Sulfonation

Preliminary studies suggest TiO₂-mediated sulfonation under UV light (λ=365 nm) reduces reaction time by 40% compared to thermal methods.

Biocatalytic Amine Coupling

Lipase-mediated coupling in biphasic systems (heptane:water) demonstrates 68% yield at 37°C, eliminating base requirements.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-Amino-2-nitrophenylsulfonylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including reductions and substitutions. For example, the nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium on carbon as a catalyst.

Reactions and Products

- Common reactions involving ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine include:

- Reduction: Converts the nitro group to an amino group.

- Substitution: The chlorine atom can be replaced by other nucleophiles, leading to various derivatives.

| Reaction Type | Reactants | Products |

|---|---|---|

| Reduction | Nitro group + H₂ (Pd/C) | Amino derivative |

| Substitution | Chlorine + Nucleophile | Substituted derivatives |

Biological Research

Biochemical Probes

- In biological research, ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine is being investigated for its ability to interact with specific proteins and enzymes. This interaction can inhibit or modify enzyme activity, making it a valuable tool for studying biochemical pathways.

Antimicrobial and Anticancer Properties

- Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. It has been explored for its potential therapeutic properties against various cancer cell lines, indicating that it could serve as a lead compound for drug development .

Medicinal Applications

Therapeutic Potential

- The compound is being researched for applications in treating diseases such as Alzheimer's disease due to its pharmacological properties. It has been noted for its acetylcholinesterase inhibitory action, which may help improve cholinergic function in patients suffering from cognitive decline .

Case Studies

- A study highlighted the synthesis of benzylamine analogues that demonstrated significant activity against neurodegenerative disorders. These compounds showed promise as therapeutic agents for conditions like Alzheimer's disease and other cognitive disorders .

Industrial Applications

Specialty Chemicals Development

- In industry, ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine is utilized in developing specialty chemicals and materials. Its unique chemical properties make it suitable for creating tailored compounds with specific functionalities.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful as a research tool or potential therapeutic agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine with structurally related sulfonamide and benzylamine derivatives:

Key Observations :

- Electronic Effects : The 4-chloro-2-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to unsubstituted benzylamine, reducing basicity (estimated pKa ~7–8 vs. 9.35 for benzylamine) . This impacts solubility and membrane permeability.

- logD : The target compound’s logD (estimated ~2.5–3.5) is higher than benzylamine (logD = 1.05), suggesting greater lipophilicity due to the aromatic sulfonyl group .

Antifungal Activity :

- Thiazolyl hydrazone derivatives with a 4-chloro-2-nitrophenyl group (e.g., 2-[2-((5-(4-Cl-2-NO₂-C₆H₃)furan-2-yl)methylene)hydrazinyl]-4-(4-F-C₆H₄)thiazole) exhibit MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity :

- A thiazolyl hydrazone derivative (4-chlorophenyl-substituted) showed IC₅₀ = 125 µg/mL against MCF-7 cells with low toxicity (IC₅₀ > 500 µg/mL on NIH/3T3) .

Enzyme Inhibition :

- AEBSF, a benzylamine-derived sulfonyl fluoride, inhibits NADPH oxidase via covalent binding to serine proteases (e.g., via -SO₂F group) . The target compound lacks the reactive fluoride, suggesting non-covalent interactions.

- Substituted benzylamines (e.g., 4-OCH₂Ph derivative in ) may exhibit distinct enzyme-binding profiles due to steric and electronic effects.

Pharmacological Effects :

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzylamine moiety with a chloro and nitro substituent on the aromatic ring. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine exhibits significant antimicrobial properties. It has been explored for its potential against various bacterial strains, showing promising results in inhibiting growth through disruption of bacterial protein synthesis pathways. The compound's mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, leading to inhibition of their activity.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The presence of the sulfonamide group allows it to interact effectively with enzymes such as carbonic anhydrase, which is overexpressed in several cancer types .

Enzyme Inhibition

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine acts as a biochemical probe due to its ability to interact with specific proteins and enzymes. Its interactions can lead to the modulation of various signaling pathways, making it a valuable tool in biochemical research.

The primary mechanism of action involves the covalent modification of target proteins through the sulfonamide group. This modification can lead to:

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can inhibit their functions.

- Alteration of Protein Function : The compound can induce conformational changes in proteins, affecting their interactions and activities.

Structure-Activity Relationship (SAR)

The biological activity of ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine can be influenced by various structural modifications. Key findings from SAR studies include:

Case Studies

- Antibacterial Screening : In a study evaluating various derivatives, ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as an antibiotic agent .

- Cancer Cell Line Testing : The compound was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating substantial cytotoxicity and potential for further development as an anticancer drug .

- Enzyme Activity Modulation : A screening assay revealed that this compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.